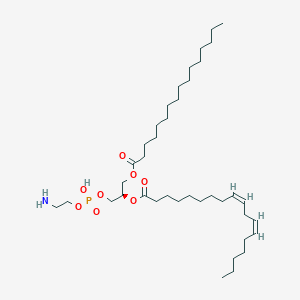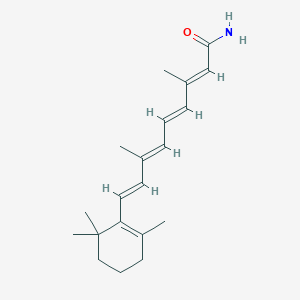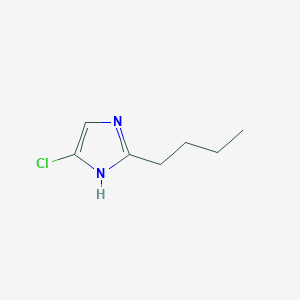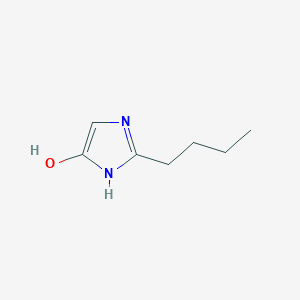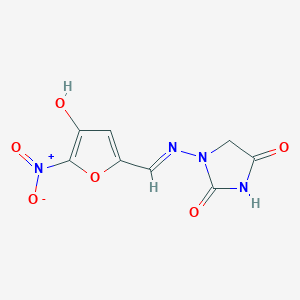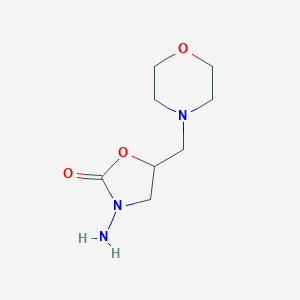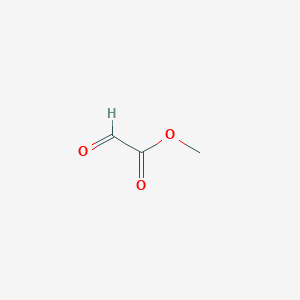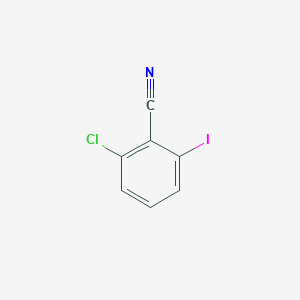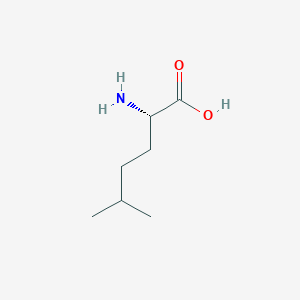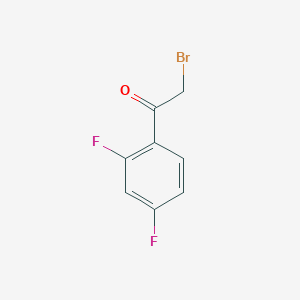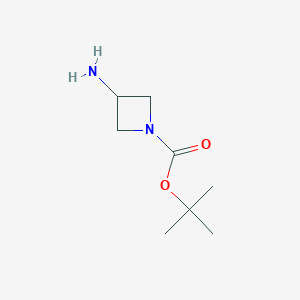
1-Boc-3-(氨基)氮杂环丁烷
概述
描述
1-Boc-3-(amino)azetidine, also known as tert-butyl 3-aminoazetidine-1-carboxylate, is a nitrogen-containing heterocyclic compound. It is characterized by a four-membered azetidine ring with an amino group at the third position and a tert-butoxycarbonyl (Boc) protecting group at the first position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
科学研究应用
1-Boc-3-(amino)azetidine has a wide range of applications in scientific research:
准备方法
1-Boc-3-(amino)azetidine can be synthesized through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . Another approach involves the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Industrial production methods for 1-Boc-3-(amino)azetidine typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
1-Boc-3-(amino)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The azetidine ring can undergo [2+2] cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include boronic acids, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include substituted azetidines, azetidine derivatives, and larger heterocyclic compounds .
作用机制
The mechanism of action of 1-Boc-3-(amino)azetidine involves its reactivity due to the ring strain of the azetidine ring. The ring strain makes the compound more reactive, allowing it to participate in various chemical reactions. The Boc protecting group stabilizes the compound and prevents unwanted side reactions during synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
1-Boc-3-(amino)azetidine can be compared with other similar compounds such as:
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxyl group at the second position.
3-(Boc-amino)azetidine: Similar to 1-Boc-3-(amino)azetidine but with the Boc group at a different position.
Azetidine-3-carboxylic acid: Contains a carboxyl group at the third position instead of an amino group.
The uniqueness of 1-Boc-3-(amino)azetidine lies in its specific substitution pattern and the presence of the Boc protecting group, which enhances its stability and reactivity in synthetic applications .
属性
IUPAC Name |
tert-butyl 3-aminoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGLRFGDZJSQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363973 | |
| Record name | 1-Boc-3-(amino)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193269-78-2 | |
| Record name | 1-Boc-3-(amino)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminoazetidine, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
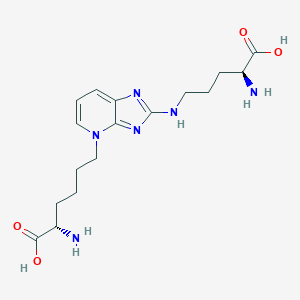
![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)
